Acetonedicarboxylic Acid Anhydride (CAS 10521-08-1): A Technical Guide for Researchers and Drug Development Professionals
Acetonedicarboxylic Acid Anhydride (CAS 10521-08-1): A Technical Guide for Researchers and Drug Development Professionals
Introduction: Acetonedicarboxylic acid anhydride (B1165640), with the CAS number 10521-08-1, is a highly reactive and versatile cyclic anhydride. Its chemical structure, featuring a six-membered ring with two carbonyl groups and an ether linkage, makes it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in the realm of pharmaceutical research and drug development.
Chemical and Physical Properties
Acetonedicarboxylic acid anhydride is a white to off-white crystalline solid. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 10521-08-1 | [1] |
| Molecular Formula | C₅H₄O₄ | [2] |
| Molecular Weight | 128.08 g/mol | [2] |
| Melting Point | 134-138 °C (decomposes) | [1] |
| Boiling Point | 354.9 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.472 g/cm³ | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water and ethanol | [3] |
Experimental Protocols
Synthesis of Acetonedicarboxylic Acid (Precursor)
The most common and well-established method for the synthesis of acetonedicarboxylic acid is the dehydration and decarboxylation of citric acid using fuming sulfuric acid.
Materials:
-
Citric acid (anhydrous, finely powdered)
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Ethyl acetate (B1210297)
Procedure: [4]
-
In a 5-liter round-bottom flask equipped with a mechanical stirrer and placed in a robust ice-salt bath, add 3 kg of fuming sulfuric acid.
-
Cool the acid to -5 °C with efficient stirring.
-
Gradually add 700 g of finely powdered citric acid, ensuring the temperature does not exceed 0 °C during the first half of the addition and 10 °C during the second half. This addition typically takes 3-4 hours.
-
Continue stirring until all the citric acid has dissolved.
-
Once the initial vigorous reaction subsides, allow the reaction mixture to warm to approximately 30 °C and maintain this temperature until the foaming ceases.
-
Cool the mixture back down to 0 °C using an ice-salt bath.
-
Slowly and carefully add 2.4 kg of crushed ice in portions, maintaining the temperature below 10 °C for the first third of the ice addition, after which the temperature can be allowed to rise to 25-30 °C.
-
After all the ice has been added (approximately 2 hours), cool the mixture to 0 °C again.
-
Rapidly filter the crystalline precipitate through a funnel with a filter plate. Press the crystals firmly to remove as much of the sulfuric acid as possible.
-
Transfer the crude acetonedicarboxylic acid to a beaker and wash by stirring with 200-250 mL of ethyl acetate to form a thick paste.
-
Filter the purified crystals and suck them dry. Repeat the ethyl acetate wash if a product completely free of sulfuric acid is required.
-
The yield of nearly dry acetonedicarboxylic acid is typically between 450-475 g (85-90%). The product should be used immediately or stored in a desiccator as it is unstable.
Synthesis of Acetonedicarboxylic Acid Anhydride
Acetonedicarboxylic acid can be readily converted to its anhydride using a dehydrating agent such as acetic anhydride.
Materials: [1]
-
Acetonedicarboxylic acid
-
Acetic anhydride
-
Diethyl ether
Procedure: [1]
-
Cool 350 mL of acetic anhydride to 0 °C in a flask with vigorous stirring.
-
Slowly add 200 g (1.37 mol) of acetonedicarboxylic acid over a period of 30 minutes.
-
Continue stirring the mixture for 3 hours at 0 °C.
-
Filter the resulting white solid precipitate.
-
Wash the solid with 100 mL of diethyl ether.
-
Dry the product under vacuum at 50 °C for 3 hours to obtain acetonedicarboxylic acid anhydride. The typical yield is around 149 g, with a melting point of 134-136 °C.
Applications in Drug Development
Acetonedicarboxylic acid anhydride is a crucial building block in the synthesis of various pharmaceutical compounds, primarily due to its ability to participate in condensation reactions to form complex heterocyclic structures.[5]
Robinson Tropinone (B130398) Synthesis
One of the most notable applications of acetonedicarboxylic acid and its derivatives is in the Robinson tropinone synthesis, a classic example of a biomimetic, one-pot reaction for the preparation of the tropane (B1204802) alkaloid skeleton found in drugs like atropine (B194438) and cocaine.[2]
Experimental Protocol (Conceptual, adapted from the use of acetonedicarboxylic acid): [6]
Materials:
-
Succindialdehyde
-
Acetonedicarboxylic acid anhydride
-
Calcium carbonate (precipitated)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Piperonal (for derivatization and yield determination)
Procedure:
-
A solution of succindialdehyde is mixed with an aqueous solution of acetonedicarboxylic acid. Precipitated calcium carbonate is added in excess to act as a buffer.[6]
-
The mixture is cooled in an ice-water bath, and a solution of methylamine in water is gradually added.[6]
-
The reaction is allowed to proceed for several days.
-
The solution is then acidified with hydrochloric acid and concentrated under vacuum.
-
The residue is made alkaline with sodium hydroxide and the tropinone is isolated by steam distillation.[6]
-
For yield determination, the tropinone can be converted to its dipiperonylidene derivative by reaction with piperonal.[6]
dot
Caption: Robinson Tropinone Synthesis Workflow.
Weiss-Cook Reaction
The Weiss-Cook reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylic acid ester to produce cis-bicyclo[3.3.0]octane-3,7-dione derivatives.[7] While the ester is more commonly used, the anhydride can serve as a precursor to the reactive species in situ. This reaction is valuable for constructing complex polycyclic frameworks found in some natural products and drug candidates.
Intermediate for Other Pharmaceuticals
Acetonedicarboxylic acid is a known intermediate in the synthesis of several drugs, including:
-
Zomepirac Sodium: An anti-inflammatory agent.[8]
-
Strontium Ranelate: A drug used to treat osteoporosis.[8][9] The synthesis of ranelic acid, the organic component of strontium ranelate, can utilize intermediates derived from acetonedicarboxylic acid.[9]
-
Rosuvastatin: A statin drug, where 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride, a derivative, is a key intermediate.[1]
Safety and Handling
Acetonedicarboxylic acid anhydride is a reactive chemical and should be handled with appropriate safety precautions. It is sensitive to moisture and heat. Store in a cool, dry place under an inert atmosphere.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.
Conclusion
Acetonedicarboxylic acid anhydride (CAS 10521-08-1) is a pivotal reagent in organic synthesis, offering an efficient route to a variety of complex molecular architectures. Its utility in the synthesis of tropane alkaloids and as a precursor for other pharmaceutical agents underscores its importance for researchers and professionals in drug discovery and development. The detailed protocols and compiled data in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
